Synthesis of a well-defined glycoconjugate vaccine by a tyrosine-selective conjugation strategy†

Chemical Science Pub Date: 2013-07-01 DOI: 10.1039/C3SC51694F

Abstract

An anti-candidiasis glycoconjugate vaccine was prepared via a tyrosine-selective alkynylation and a click chemistry mediated glycoconjugation sequence. It features a well-defined glycan, protein carrier, and connectivity. The construct, although with significantly lower carbohydrate loading and a shorter β-(1,3) glucan chain than the well-established anti-candidiasis vaccine derived from the random conjugation of laminarin at lysines, elicited a comparable level of specific IgG antibodies.

Graphical abstract: Synthesis of a well-defined glycoconjugate vaccine by a tyrosine-selective conjugation strategy
Synthesis of a well-defined glycoconjugate vaccine by a tyrosine-selective conjugation strategy†
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